Isomer-Dependent Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE) Comparison
In a direct comparative study, the 1,2,5-triphenylpyrrole isomer (TPP1) exhibited aggregation-caused emission quenching (ACQ) behavior, in contrast to the aggregation-induced emission (AIE) behavior of the 1,3,4-triphenylpyrrole isomer (TPP2) [1]. This difference is attributed to the distinct substituent positions affecting molecular packing and the restriction of intramolecular rotation (RIR) [1].
| Evidence Dimension | Aggregation-Induced Photoluminescence Behavior |
|---|---|
| Target Compound Data | Aggregation-Caused Emission Quenching (ACQ) |
| Comparator Or Baseline | 1,3,4-Triphenylpyrrole (TPP2): Aggregation-Induced Emission (AIE) |
| Quantified Difference | Qualitative, but definitive difference in emission mechanism |
| Conditions | UV-vis absorption spectroscopy, fluorescence spectroscopy, density functional theory (DFT) calculations, and single-crystal structure analysis [1] |
Why This Matters
The ACQ property of 1,2,5-TPP makes it a suitable candidate for applications where emission in the aggregated state is undesirable, in direct contrast to AIE-active isomers.
- [1] Tong, B., et al. (2017). The Journal of Physical Chemistry C, 121(21), 11658-11658. DOI: 10.1021/acs.jpcc.7b02125. View Source
